molecular formula C14H11BrClNO B10965229 2-bromo-N-[(4-chlorophenyl)methyl]benzamide CAS No. 446855-40-9

2-bromo-N-[(4-chlorophenyl)methyl]benzamide

Cat. No.: B10965229
CAS No.: 446855-40-9
M. Wt: 324.60 g/mol
InChI Key: GHEQDJFHCLKLEF-UHFFFAOYSA-N
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Description

2-bromo-N-[(4-chlorophenyl)methyl]benzamide is an organic compound with the molecular formula C14H11BrClNO It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-chlorophenylmethyl group, and the benzene ring is brominated at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(4-chlorophenyl)methyl]benzamide typically involves the following steps:

    Bromination of Benzamide: Benzamide is brominated at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of 4-chlorophenylmethylamine: 4-chlorobenzyl chloride is reacted with ammonia or an amine to form 4-chlorophenylmethylamine.

    Amidation Reaction: The 2-bromobenzamide is then reacted with 4-chlorophenylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(4-chlorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-bromo-N-[(4-chlorophenyl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving amide and halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(4-chlorophenyl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of the 4-chlorophenylmethyl group.

    N-(4-bromo-phenyl)-2-chloro-benzamide: Similar structure but with a chlorine atom at the 2-position instead of bromine.

Uniqueness

2-bromo-N-[(4-chlorophenyl)methyl]benzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its specificity in biological applications.

Properties

CAS No.

446855-40-9

Molecular Formula

C14H11BrClNO

Molecular Weight

324.60 g/mol

IUPAC Name

2-bromo-N-[(4-chlorophenyl)methyl]benzamide

InChI

InChI=1S/C14H11BrClNO/c15-13-4-2-1-3-12(13)14(18)17-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H,17,18)

InChI Key

GHEQDJFHCLKLEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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